L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide
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Description
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide, also known as this compound, is a useful research compound. Its molecular formula is C68H116N26O15S2 and its molecular weight is 1602.0 g/mol. The purity is usually 95%.
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Biological Activity
L-Cysteinamide, particularly in its complex form as L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide , is an intriguing compound with significant biological activity. This article delves into its structure, synthesis, and the biological effects observed in various studies, particularly focusing on its role as a potent inhibitor of tyrosinase and its implications in skin pigmentation.
Structure and Synthesis
L-Cysteinamide is characterized by a cyclic disulfide bond and a complex arrangement of amino acid residues. The presence of L-cysteine enhances its reactivity due to the thiol group, which is crucial for its biological activity. The synthesis of this compound typically involves several steps starting from L-cysteine or its derivatives. Recent advancements in synthetic methods have focused on improving enantiomeric purity and minimizing racemization during the synthesis process.
Inhibition of Tyrosinase
One of the most notable biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR) , an enzyme critical for melanin synthesis. Studies have demonstrated that L-cysteinamide effectively inhibits TYR-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). This inhibition occurs through a dual mechanism: it prevents the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Key Findings:
- Inhibition Mechanism : L-Cysteinamide inhibits TYR activity without affecting mRNA or protein levels of TYR itself, indicating a direct enzymatic inhibition rather than a transcriptional effect .
- Melanin Content : It has been shown to decrease intracellular melanin levels under various conditions, including basal and stimulated states by alpha-MSH (melanocyte-stimulating hormone) .
Comparative Efficacy
In comparative studies with other thiol compounds (e.g., L-cysteine, N-acetylcysteine), L-cysteinamide exhibited superior efficacy in reducing melanin synthesis. This suggests that its unique structural features contribute significantly to its biological activity .
Case Studies
- Study on Eumelanin Synthesis :
- Cell Viability Assessment :
Data Tables
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-Cysteinamide | Cyclic disulfide with multiple amino acids | Potent TYR inhibitor; reduces melanin synthesis |
L-Cysteine | Simple amino acid with thiol group | Precursor to cysteine derivatives; less complex |
N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification; lacks cyclic structure |
Glutathione | Tripeptide containing cysteine | Functions as an antioxidant; different mechanism |
Properties
CAS No. |
132309-52-5 |
---|---|
Molecular Formula |
C68H116N26O15S2 |
Molecular Weight |
1602.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-cyclohexylpropanoyl]iminoacetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
InChI Key |
HCJNLCHEKMAIHX-WXWPIKAFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)[C@H](CC2CCCCC2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N |
Synonyms |
A 68828 A-68828 A68828 |
Origin of Product |
United States |
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